![molecular formula C6H16N2O2Si B3243161 Hydrazinecarboxylic acid 2-trimethylsilanyl-ethyl ester CAS No. 154876-20-7](/img/structure/B3243161.png)
Hydrazinecarboxylic acid 2-trimethylsilanyl-ethyl ester
Overview
Description
Hydrazinecarboxylic acid 2-trimethylsilanyl-ethyl ester is an organic compound that contains a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), and 1 N hydrazine . It is a derivative of hydrazinecarboxylic acids, which consist of a carboxylic acid and a hydrazide functional group substitution .
Molecular Structure Analysis
The molecular structure of Hydrazinecarboxylic acid 2-trimethylsilanyl-ethyl ester is complex, with a variety of bond types contributing to its overall structure. It contains 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), and 1 N hydrazine .Physical And Chemical Properties Analysis
Esters, including Hydrazinecarboxylic acid 2-trimethylsilanyl-ethyl ester, are polar but do not have a hydrogen atom attached directly to an oxygen atom. This means they are incapable of engaging in intermolecular hydrogen bonding with one another, resulting in considerably lower boiling points than their isomeric carboxylic acids counterparts .Scientific Research Applications
Esterification Reactions
Esters serve as essential protecting groups in organic synthesis. The 2-(Trimethylsilyl)ethyl (TMSE) ester is particularly valuable due to its ease of cleavage under mild conditions. This compound allows for the selective protection of carboxylic acids without interfering with other functional groups. Researchers have employed 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate as a reagent for the formation of TMSE esters directly from carboxylic acids, eliminating the need for additional promoters or catalysts .
Synthetic Utility and Waste Reduction
Unlike traditional methods that rely on carbodiimide-based reagents or Mitsunobu conditions, the direct formation of TMSE esters from carboxylic acids using trichloroacetimidates minimizes waste streams and simplifies the synthetic process.
properties
IUPAC Name |
2-trimethylsilylethyl N-aminocarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2Si/c1-11(2,3)5-4-10-6(9)8-7/h4-5,7H2,1-3H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKORZISNPHDVIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazinecarboxylic acid 2-trimethylsilanyl-ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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